molecular formula C17H17F3N8O B2604157 6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176201-29-7

6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2604157
CAS RN: 2176201-29-7
M. Wt: 406.373
InChI Key: YZRYPZXIQLCRDY-UHFFFAOYSA-N
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Description

6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H17F3N8O and its molecular weight is 406.373. The purity is usually 95%.
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Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of similar anticonvulsant compounds have been extensively studied. Research by Georges et al. (1989) on substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines revealed insights into the crystal structures of these compounds. X-ray diffraction results suggested a limited inclination of the phenyl ring when ortho-substituted, with a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, and a critical orientation for the piperidine-like group due to this delocalization. These structural characteristics are crucial for understanding the electronic properties and potential biological activity of related compounds Georges et al., 1989.

Anticonvulsant Drug Development

The synthesis and evaluation of anticonvulsant drugs have led to the discovery of compounds with significant biological activities. For example, the synthesis and biological activity of new 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives have been explored, revealing a pronounced plant growth stimulating effect, indicating potential for broader biological applications Pivazyan et al., 2019.

Hydrogen-Bonded Crystals Engineering

The design of surrogates for 2,2′-bipyridine aimed at chelating Ag(I) to create metallotectons for engineering hydrogen-bonded crystals demonstrates the versatility of triazolopyridine, pyrazolopyridine, and similar structures in materials science. These compounds incorporate key structural features for chelating metals and engaging in hydrogen bonding according to reliable patterns, showcasing the potential of such compounds in developing predictable structures held together by multiple coordinative interactions and hydrogen bonds Duong et al., 2011.

Novel Syntheses and Biological Activities

The synthesis of eosinophil infiltration inhibitors with antihistaminic activity demonstrates the potential therapeutic applications of compounds with similar structures. These studies not only contribute to the development of new drugs but also provide insights into the structural requirements for biological activity, highlighting the importance of specific functional groups and structural motifs in drug design Gyoten et al., 2003.

properties

IUPAC Name

6-(1,2,4-triazol-1-yl)-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N8O/c18-17(19,20)13-7-15(23-10-22-13)26-5-3-12(4-6-26)8-27-16(29)2-1-14(25-27)28-11-21-9-24-28/h1-2,7,9-12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRYPZXIQLCRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

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